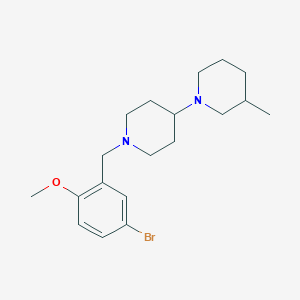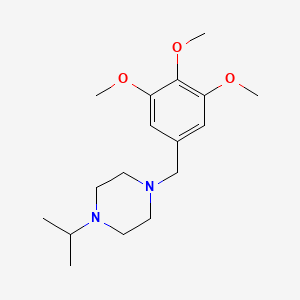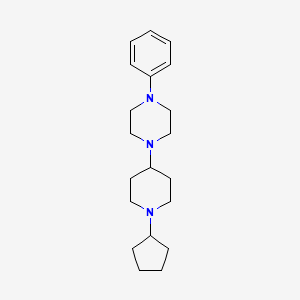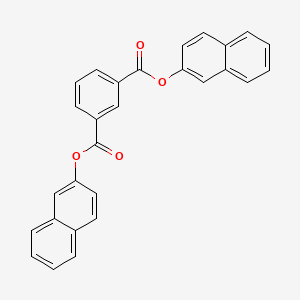methanone](/img/structure/B10885985.png)
[4-(4-Methoxybenzyl)piperazin-1-yl](naphthalen-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Methoxybenzyl)piperazinomethanone: is an organic compound that features a piperazine ring substituted with a 4-methoxybenzyl group and a 1-naphthylmethanone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-methoxybenzyl)piperazinomethanone typically involves the following steps:
Formation of the Piperazine Intermediate: The piperazine ring is first functionalized with a 4-methoxybenzyl group. This can be achieved through a nucleophilic substitution reaction where piperazine reacts with 4-methoxybenzyl chloride in the presence of a base such as sodium hydroxide.
Coupling with 1-Naphthylmethanone: The intermediate is then coupled with 1-naphthylmethanone. This step often involves a condensation reaction facilitated by a dehydrating agent like phosphorus oxychloride (POCl₃) or a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent reaction conditions and higher yields. The use of automated systems can also help in maintaining the purity and quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The methoxy group on the benzyl ring can undergo oxidation to form a hydroxyl group, leading to the formation of a phenol derivative.
Reduction: The carbonyl group in the naphthylmethanone moiety can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Sodium borohydride (NaBH₄) in methanol or lithium aluminum hydride (LiAlH₄) in ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic aromatic substitution.
Major Products
Oxidation: Formation of 4-hydroxybenzyl derivatives.
Reduction: Formation of 1-(hydroxymethyl)naphthalene derivatives.
Substitution: Formation of various substituted benzyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology and Medicine
Pharmacological Studies: Investigated for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting neurological pathways.
Antimicrobial Activity: Studied for its potential antimicrobial properties.
Industry
Material Science:
Mécanisme D'action
The mechanism of action of 4-(4-methoxybenzyl)piperazinomethanone is largely dependent on its interaction with biological targets. It is believed to interact with neurotransmitter receptors in the brain, potentially modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is hypothesized to influence pathways related to serotonin and dopamine.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(4-Methylbenzyl)piperazinomethanone
- 4-(3-Methoxybenzyl)piperazinomethanone
- 4-(3-Ethoxy-4-methoxybenzyl)piperazinomethanone
Uniqueness
- Structural Features : The presence of both a methoxybenzyl group and a naphthylmethanone moiety makes it unique compared to other piperazine derivatives.
- Pharmacological Potential : Its unique structure may confer distinct pharmacological properties, making it a valuable compound for drug development.
This detailed overview provides a comprehensive understanding of 4-(4-methoxybenzyl)piperazinomethanone, covering its synthesis, reactions, applications, and comparisons with similar compounds
Propriétés
Formule moléculaire |
C23H24N2O2 |
|---|---|
Poids moléculaire |
360.4 g/mol |
Nom IUPAC |
[4-[(4-methoxyphenyl)methyl]piperazin-1-yl]-naphthalen-1-ylmethanone |
InChI |
InChI=1S/C23H24N2O2/c1-27-20-11-9-18(10-12-20)17-24-13-15-25(16-14-24)23(26)22-8-4-6-19-5-2-3-7-21(19)22/h2-12H,13-17H2,1H3 |
Clé InChI |
AWRCVRGNNDCCNN-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)CN2CCN(CC2)C(=O)C3=CC=CC4=CC=CC=C43 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-5-(3-nitrophenyl)[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B10885902.png)
![1-(4-Bromobenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine](/img/structure/B10885903.png)

![1-[(4-Bromophenyl)methyl]-4-(naphthalen-1-ylmethyl)piperazine](/img/structure/B10885905.png)
![(4-Benzylpiperidin-1-yl)[1-(3-bromobenzyl)piperidin-3-yl]methanone](/img/structure/B10885915.png)

![1-(5-Bromo-2-methoxybenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine](/img/structure/B10885936.png)
![Bis[2-(3,4-dichlorophenyl)-2-oxoethyl] biphenyl-2,5-dicarboxylate](/img/structure/B10885942.png)
![1-[(4-Nitrophenyl)sulfonyl]-4-(pyridin-2-ylmethyl)piperazine](/img/structure/B10885948.png)


![1-(2,4-Dimethoxybenzyl)-4-[(4-fluorophenyl)sulfonyl]piperazine](/img/structure/B10885957.png)
![1-[1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperidin-4-yl]-4-methylpiperazine](/img/structure/B10885960.png)

